

16-Dehydroprogesterone molecular formula and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **16-Dehydroprogesterone**

Cat. No.: **B108162**

[Get Quote](#)

An In-Depth Technical Guide to **16-Dehydroprogesterone**

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with the steroid progestin, **16-Dehydroprogesterone**. It provides an in-depth exploration of its chemical identity, synthesis, analytical characterization, and biological significance, grounded in authoritative scientific literature.

Executive Summary

16-Dehydroprogesterone (Pregna-4,16-diene-3,20-dione) is a C21 steroid hormone and a derivative of progesterone, distinguished by an additional carbon-carbon double bond at the C16-17 position. While it is a known endogenous metabolite, its primary significance in the scientific community stems from its role as a key intermediate in the synthesis of other bioactive steroids and as a tool for studying steroid metabolism. This document elucidates the core technical attributes of **16-Dehydroprogesterone**, offering a foundational understanding for its application in research and development.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of **16-Dehydroprogesterone** are crucial for its handling, characterization, and application in experimental settings. Its identity is established by its unique structure, leading to specific physical and chemical properties.

Molecular Structure and Formula

16-Dehydroprogesterone possesses the classic four-ring steroid nucleus. The key structural features are a ketone group at C3, a double bond between C4 and C5 ($\Delta 4$), an acetyl group at C17, and the defining double bond between C16 and C17 ($\Delta 16$).

The structure can be visualized as follows:

Caption: Chemical Structure of **16-Dehydroprogesterone**.

Core Properties

A summary of the key identifiers and physicochemical properties of **16-Dehydroprogesterone** is provided in Table 1.

Property	Value	Reference(s)
Molecular Formula	$C_{21}H_{28}O_2$	[1] [2] [3]
Molecular Weight	312.45 g/mol	[1] [3] [4]
IUPAC Name	(8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phena nthren-3-one	[3]
CAS Number	1096-38-4	[3] [4] [5]
Synonyms	Pregna-4,16-diene-3,20-dione, 16,17-Didehydroprogesterone, Δ^{16} -Progesterone	[3] [6]
Physical Form	White to off-white powder/solid	[4]
Melting Point	185-187 °C	[3]
Solubility	Soluble in DMSO (20 mg/mL with warming), moderately soluble in other organic solvents, practically insoluble in water.	[4]

Synthesis and Manufacturing

The synthesis of **16-Dehydroprogesterone** and its analogs is a topic of significant interest, often leveraging readily available steroid precursors from natural sources. Understanding these pathways is critical for ensuring a reliable supply of the material for research and development.

Precursors and Key Synthetic Intermediates

Historically, the large-scale production of steroid drugs was revolutionized by the Marker degradation, a process that converts diosgenin, a sapogenin from Mexican yams, into key steroid intermediates.^[7] One such crucial intermediate is 16-Dehydropregnolone acetate (16-DPA).^{[7][8]} 16-DPA serves as a versatile synthon for a vast array of semisynthetic steroids, and its structure is closely related to **16-Dehydroprogesterone**.

Synthetic Pathways

While numerous specific synthetic routes exist, a generalized workflow often involves the modification of a suitable steroid starting material. A modern approach involves using ring A degradation products as the initial raw material, followed by a series of reactions including Grignard reactions, Robinson annulations, and rearrangements to construct the final molecule.^[9] This method is reported to have a higher total yield compared to traditional routes starting from progesterone.^[9]

The total synthesis of related compounds, such as dl-19-nor-16,17-dehydroprogesterone, has also been achieved through multi-step sequences involving stereoselective cyclization and double aldol cyclizations.^{[10][11]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. Pregna-4,16-diene-3,20-dione | C₂₁H₂₈O₂ | CID 101964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Showing Compound 16-Dehydroprogesterone (FDB022357) - FooDB [foodb.ca]
- 6. 16-dehydroprogesterone suppliers USA [americanchemicalsuppliers.com]
- 7. 16-Dehydropregnolone acetate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. CN112409434B - Synthesis method of dehydroprogesterone - Google Patents [patents.google.com]
- 10. TOTAL SYNTHESIS OF dl-19-NOR-16,17-DEHYDROPROGESTERONE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total synthesis of dl-19-nor-16,17-dehydroprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [16-Dehydroprogesterone molecular formula and weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108162#16-dehydroprogesterone-molecular-formula-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com